2,6-Dimethylphenyl 5-bromo-2-furoate

Analytical Chemistry Quality Control Synthetic Chemistry

2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) is an aryl ester belonging to the 5-bromo-2-furoate class, characterized by a 2,6-dimethylphenyl substituent on the carboxylate group. Its molecular formula is C₁₃H₁₁BrO₃, with a molecular weight of 295.13 g/mol.

Molecular Formula C13H11BrO3
Molecular Weight 295.13 g/mol
Cat. No. B320295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylphenyl 5-bromo-2-furoate
Molecular FormulaC13H11BrO3
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C13H11BrO3/c1-8-4-3-5-9(2)12(8)17-13(15)10-6-7-11(14)16-10/h3-7H,1-2H3
InChIKeyRVBSRWVULGSSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylphenyl 5-bromo-2-furoate: Chemical Identifier and Baseline Procurement Profile


2,6-Dimethylphenyl 5-bromo-2-furoate (CAS: 587842-31-7) is an aryl ester belonging to the 5-bromo-2-furoate class, characterized by a 2,6-dimethylphenyl substituent on the carboxylate group . Its molecular formula is C₁₃H₁₁BrO₃, with a molecular weight of 295.13 g/mol . The compound features a bromine atom at the 5-position of the furan ring, enabling participation in cross-coupling reactions, while the 2,6-dimethylphenyl moiety introduces steric bulk that modulates physicochemical properties and reactivity [1].

1
Cross-coupling-ready bromofuran 5-bromo substituent supports Pd-catalyzed diversification for SAR libraries.
2
Sterically hindered ester 2,6-dimethylphenyl group may slow nucleophilic acyl substitution for selective transformations.
3
DHFR inhibition research Reported nanomolar inhibition provides a starting point for DHFR pathway and cell differentiation studies.

Procurement Alert: Why 2,6-Dimethylphenyl 5-bromo-2-furoate Cannot Be Replaced with Unsubstituted or Methyl/Ethyl Ester Analogs


Substitution of 2,6-dimethylphenyl 5-bromo-2-furoate with simpler esters such as methyl 5-bromo-2-furoate or ethyl 5-bromo-2-furoate alters both steric and electronic profiles, directly impacting reaction outcomes and biological target engagement. The 2,6-dimethylphenyl group provides a defined steric environment that can be exploited in enantioselective transformations or in modulating binding pocket complementarity, a parameter not offered by smaller alkyl esters [1]. Furthermore, the lipophilicity imparted by the dimethylphenyl moiety (calculated logP approximately 3.8 vs. ~1.9 for methyl ester) fundamentally changes solubility, membrane permeability, and chromatographic retention behavior, rendering simple analog substitution unsuitable for reproducible experimental workflows.

2,6-Dimethylphenyl ester (target)
Defined steric environment from ortho-methyl groups
Higher lipophilicity may influence solubility and membrane interactions
Aryl ester retention profile for chromatographic reproducibility
Methyl/ethyl ester analogs (substitute)
Lacks steric bulk; may shift enantioselective or binding pocket outcomes
Markedly lower lipophilicity; solubility and permeability may not transfer
Chromatographic retention behavior differs, limiting direct substitution

2,6-Dimethylphenyl 5-bromo-2-furoate: Quantitative Differentiation Evidence for Procurement and Experimental Design


Molecular Weight and Purity Profile as Verified Procurement Baseline

The compound's molecular identity is confirmed by a monoisotopic mass of 293.989 Da and an average mass of 295.13 g/mol . Commercial availability is typically specified at ≥95% purity, with options for higher purity upon custom synthesis . This differentiates it from uncharacterized or lower-purity batches of analogous esters that may confound experimental reproducibility.

MW & Purity Baseline
Data to verify
MW 295.13 g/mol, ≥95% purity
Supports procurement identity and quality baseline review
Verify lot-specific COA; higher purity options available
Analytical Chemistry Quality Control Synthetic Chemistry

Steric Modulation of Nucleophilic Substitution Rates via 2,6-Dimethyl Substitution

The 2,6-dimethylphenyl substituent introduces substantial steric hindrance adjacent to the ester carbonyl, which is known to slow nucleophilic acyl substitution reactions relative to unhindered phenyl or methyl esters [1]. While direct kinetic data for this specific compound are not publicly available, comparative studies on related 2,6-disubstituted phenyl esters demonstrate rate reductions of 3- to 10-fold in hydrolysis and aminolysis reactions compared to unsubstituted phenyl esters under identical conditions [2].

Steric rate modulation
Class-level
Estimated k_rel 0.1–0.3 vs 1.0 (phenyl ester)
Steric hindrance may reduce nucleophilic acyl substitution rate
Extrapolated from 2,6-dimethylphenyl acetate data
Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Cross-Coupling Reactivity of the 5-Bromofuran Moiety: A Validated Synthetic Handle

The bromine atom at the 5-position of the furan ring serves as a robust leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings [1]. Quantitative studies on methyl 5-bromo-2-furoate demonstrate efficient coupling with arylboronic acids, achieving yields of 75–92% under standard conditions . The 2,6-dimethylphenyl ester moiety remains intact under these conditions, providing a versatile scaffold for library synthesis.

Suzuki coupling yield
Class-level
Expected yield 75–92% (methyl ester analog)
Bromofuran moiety supports efficient cross-coupling diversification
Yield based on methyl ester; ortho-substituted boronic acids may reduce yield
Organometallic Chemistry Cross-Coupling Medicinal Chemistry

Biological Activity Profile: Differentiation as Antiproliferative Agent via DHFR Inhibition

2,6-Dimethylphenyl 5-bromo-2-furoate has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, suggesting utility as an anti-cancer agent [1]. In vitro assays demonstrate inhibition of dihydrofolate reductase (DHFR) derived from L1210 leukemia cells with an IC₅₀ value of 160 nM [2]. This activity profile distinguishes it from the parent acid (5-bromo-2-furoic acid) and simple alkyl esters, which show minimal DHFR inhibition (IC₅₀ > 10 µM) .

DHFR Inhibition IC₅₀
Head-to-head
Target: 160 nM vs Comparator: >10,000 nM
Supports DHFR inhibition pathway study context
L1210 cell-derived vs bovine liver DHFR; enzyme source context may differ
Cancer Biology Enzyme Inhibition Drug Discovery

2,6-Dimethylphenyl 5-bromo-2-furoate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for DHFR-Targeted Anticancer Agents

With a demonstrated DHFR IC₅₀ of 160 nM, this compound serves as a potent starting point for structure-activity relationship (SAR) studies aimed at developing novel anticancer therapeutics. The 2,6-dimethylphenyl group is critical for enzyme inhibition, and the bromofuran handle allows for modular diversification via cross-coupling to explore binding pocket interactions [1][2].

Synthetic Methodology: Sterically Demanding Building Block for Selective Transformations

The steric hindrance imparted by the 2,6-dimethylphenyl group slows nucleophilic acyl substitution by an estimated 3- to 10-fold relative to phenyl esters [3]. This property can be exploited in synthetic sequences requiring chemoselective deprotection or in the preparation of kinetically stabilized prodrugs where controlled ester hydrolysis is desired [4].

Chemical Biology: Tool Compound for Studying Cellular Differentiation

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1] positions it as a valuable chemical probe for investigating cellular differentiation pathways, particularly in the context of leukemia and other hematopoietic malignancies .

Agrochemical Discovery: Scaffold for Novel Crop Protection Agents

The 2,6-dimethylphenyl moiety is a recognized pharmacophore in commercial fungicides such as furalaxyl (a systemic fungicide) . This compound's bromofuran core provides a cross-coupling handle for generating diversified libraries aimed at identifying new antifungal leads with improved resistance profiles relative to existing Oomycete-targeting agents.

Application
Selection Property
Validation Focus
DHFR pathway studies
DHFR inhibitory activity context
DHFR IC₅₀ endpoint review and SAR diversification
Selective synthetic transformations
Steric modulation of ester reactivity
Chemoselective deprotection and prodrug design feasibility
Cell differentiation model studies
Cellular differentiation probe context
Monocyte differentiation endpoint monitoring
Agrochemical scaffold diversification
Bromofuran cross-coupling handle
Antifungal screening and resistance profile benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylphenyl 5-bromo-2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.